molecular formula C42H84O2 B14284852 Triacontyl dodecanoate CAS No. 137956-23-1

Triacontyl dodecanoate

Cat. No.: B14284852
CAS No.: 137956-23-1
M. Wt: 621.1 g/mol
InChI Key: OQGFMFIJZAGOST-UHFFFAOYSA-N
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Description

Triacontyl dodecanoate is an ester compound formed from the reaction between triacontanol and dodecanoic acid. This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties. This compound is often used in various industrial applications due to its stability and hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl dodecanoate can be synthesized through esterification, where triacontanol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

C30H61OH+C12H24O2C30H61OC12H23O+H2O\text{C}_{30}\text{H}_{61}\text{OH} + \text{C}_{12}\text{H}_{24}\text{O}_2 \rightarrow \text{C}_{30}\text{H}_{61}\text{O}\text{C}_{12}\text{H}_{23}\text{O} + \text{H}_2\text{O} C30​H61​OH+C12​H24​O2​→C30​H61​OC12​H23​O+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester product.

Chemical Reactions Analysis

Types of Reactions

Triacontyl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triacontanol and dodecanoic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Triacontanol and dodecanoic acid.

    Oxidation: Triacontanoic acid and dodecanol.

    Reduction: Triacontanol and dodecanol.

Scientific Research Applications

Triacontyl dodecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.

    Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics due to its stability and hydrophobicity.

Mechanism of Action

The mechanism by which triacontyl dodecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chains allow it to interact with other hydrophobic molecules, facilitating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Triacontanol: A long-chain alcohol used as a plant growth regulator.

    Dodecanoic acid: A medium-chain fatty acid with antimicrobial properties.

    Triacontyl palmitate: Another long-chain ester with similar hydrophobic properties.

Uniqueness

Triacontyl dodecanoate is unique due to its combination of long carbon chains from both the alcohol and acid components, resulting in a compound with exceptional stability and hydrophobicity. This makes it particularly useful in applications requiring long-lasting and water-resistant properties.

Properties

CAS No.

137956-23-1

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

triacontyl dodecanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-44-42(43)40-38-36-34-32-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

OQGFMFIJZAGOST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

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